methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate
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Description
Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Metabolic Fate and Enzyme Involvement
- Research on synthetic cannabinoid receptor agonists similar in structure to Methyl (4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, such as QMMSB and QMiPSB, has focused on understanding their metabolic fate. These studies have identified important phase I and II metabolites, including ester hydrolysis products and their glucuronides, which are suitable targets for toxicological screenings. The involvement of various cytochrome P450 isozymes (e.g., CYP2C8, CYP2C9, CYP3A4, and CYP3A5) and human carboxylesterases in the metabolism of these compounds suggests low potential for drug-drug interactions due to CYP inhibition (Richter et al., 2022).
Chemical Synthesis and Transformations
- Studies on the synthesis and transformations of chemical structures involving quinoline and piperidine derivatives have explored novel routes to heterocyclic compounds. For example, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines from cyclizations of acetylenic sulfones with beta and gamma-chloroamines highlights innovative approaches to complex molecules with potential pharmaceutical applications (Back & Nakajima, 2000).
Antimicrobial Activity
- The synthesis of novel compounds containing quinoline and piperidine moieties, such as (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, and their evaluation for antimicrobial activity against bacterial and fungal strains demonstrate the potential of these compounds in developing new antimicrobial agents. The structure-activity relationship studies in this area contribute to the identification of new lead compounds for drug development (Ashok et al., 2014).
Properties
IUPAC Name |
methyl N-[4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-22(26)24-17-7-9-19(10-8-17)31(27,28)25-14-11-18(12-15-25)30-20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVINHPLDSORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.